

Application Notes: Profiling PI3K δ Activity Using the Selective Inhibitor PIK-293

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Compound of Interest

Compound Name: PIK-293

Cat. No.: B610106

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Audience: Researchers, scientists, and drug development professionals.

Abstract The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases integral to intracellular signaling downstream of various cell surface receptors, regulating key cellular processes such as cell growth, proliferation, survival, and migration.[1][2] The class I isoform, PI3K-delta (PI3K δ), is preferentially expressed in immune cells, making it a prime therapeutic target for a range of inflammatory diseases and hematologic malignancies.[1] **PIK-293** is a potent and selective inhibitor of PI3K δ , serving as a critical tool for investigating the function of this specific isoform.[3] These application notes provide detailed protocols for utilizing **PIK-293** in both biochemical and cell-based kinase activity assays to characterize its inhibitory profile and elucidate the role of PI3K δ in cellular signaling pathways.

PIK-293: Mechanism of Action and Selectivity

PIK-293 is a pyrazolopyrimidine analog that acts as a competitive inhibitor of the ATP-binding site of PI3K kinases.[3] It demonstrates significant selectivity for the p110 δ isoform. In cell-free assays, **PIK-293** inhibits PI3K δ with a half-maximal inhibitory concentration (IC₅₀) of 0.24 μ M. [3] Its potency against other class I PI3K isoforms is substantially lower, exhibiting 500-fold, 100-fold, and 50-fold less activity against PI3K α , PI3K β , and PI3K γ , respectively.[3] This selectivity makes **PIK-293** an excellent probe for dissecting the specific functions of PI3K δ .

Quantitative Inhibitor Profile of PIK-293

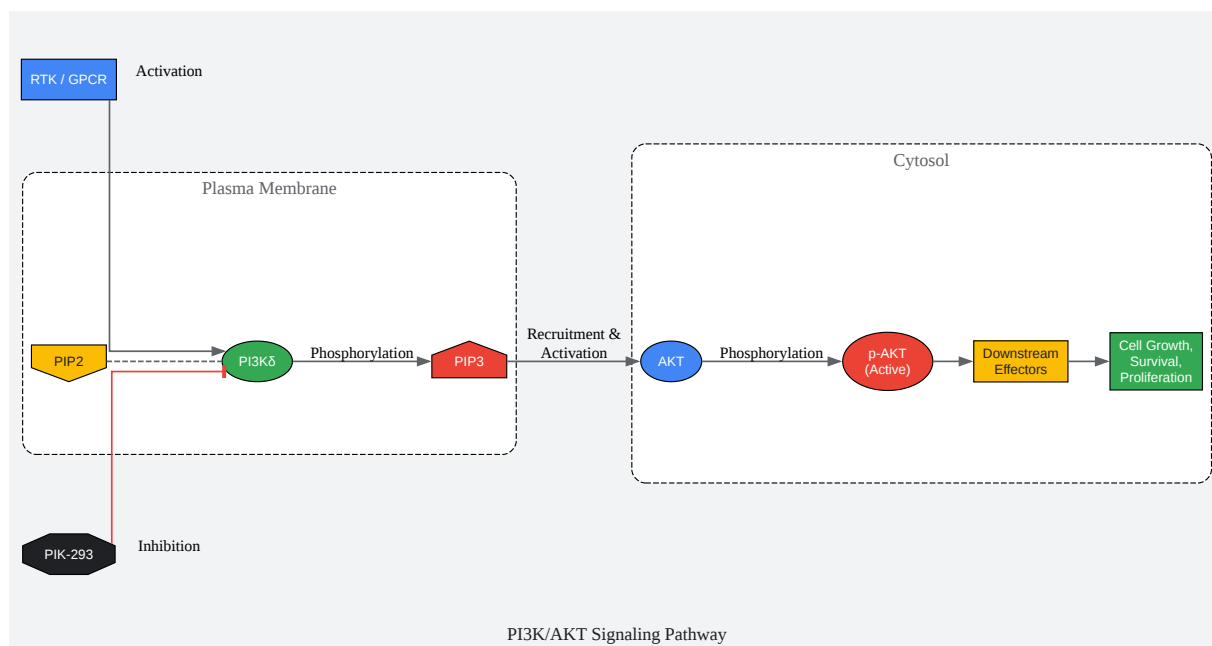
The following table summarizes the inhibitory potency of **PIK-293** against Class I PI3K isoforms.

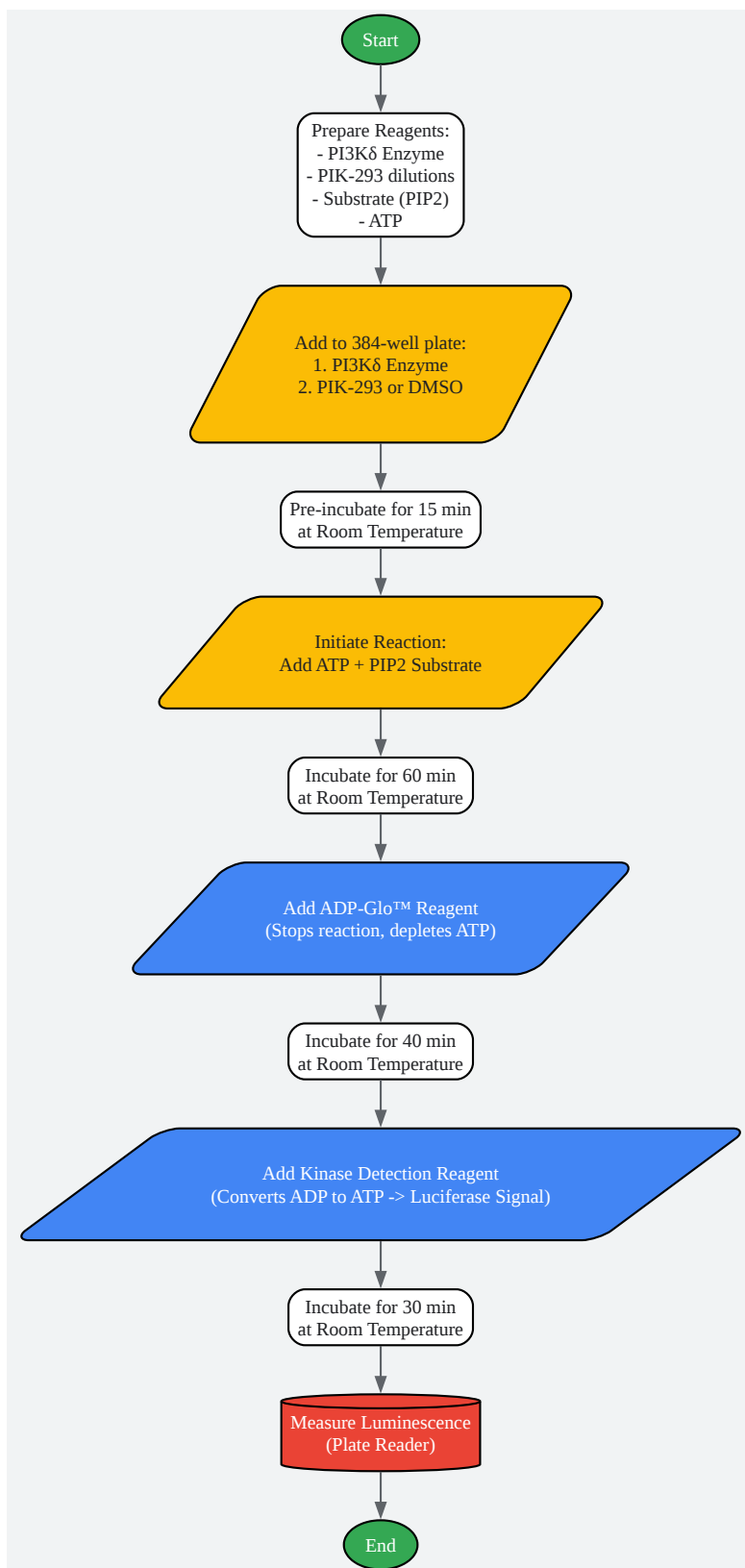
Kinase Isoform	IC50 (μM)	Selectivity vs. PI3Kδ
p110α	120	500-fold
p110β	24	100-fold
p110γ	12	50-fold
p110δ	0.24	1-fold

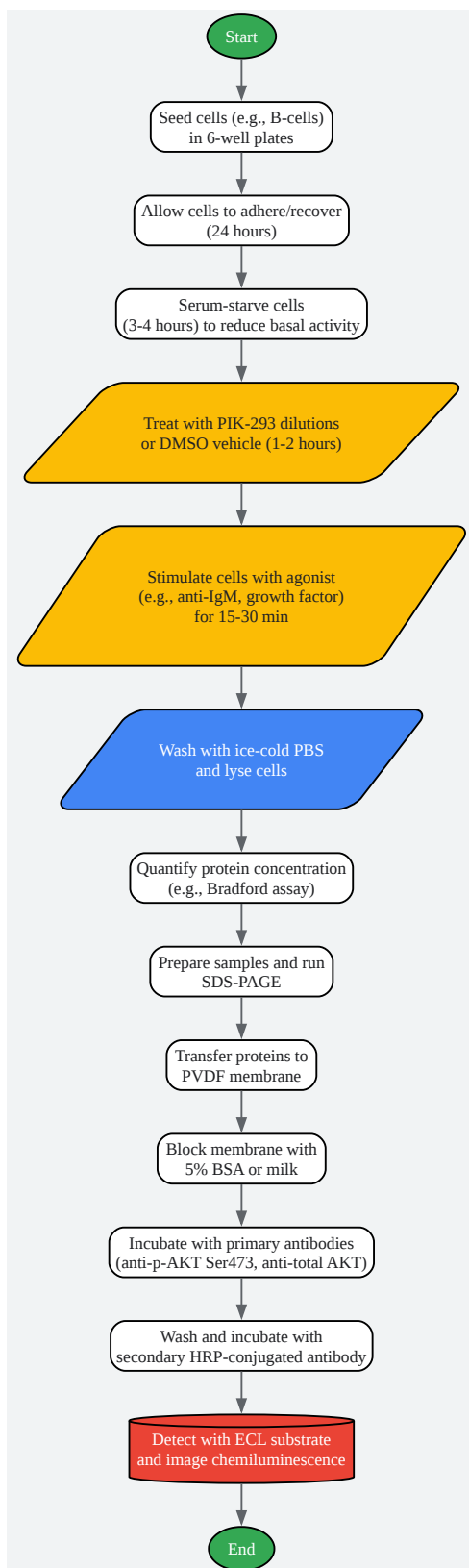
Data derived from cell-free assays.[3]

The PI3K/AKT Signaling Pathway

Class I PI3Ks are activated by cell surface receptors, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[4][5] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the 3'-OH position of the inositol ring to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][6] PIP3 recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][7] This recruitment leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates to regulate diverse cellular functions.[1][7] **PIK-293** exerts its effect by blocking the initial production of PIP3 by PI3Kδ.







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